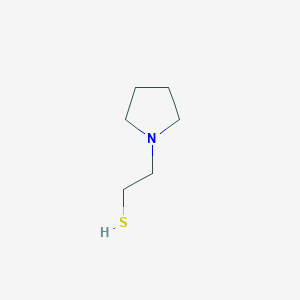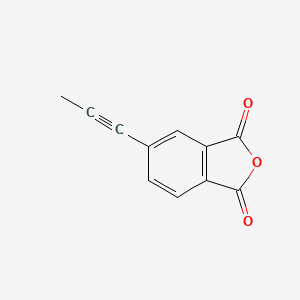
4-(1-Propynyl)phthalic Anhydride
Übersicht
Beschreibung
4-(1-Propynyl)phthalic Anhydride (CAS RN: 1240685-26-0) is a chemical compound with the molecular formula C₁₁H₆O₃. It exists as a white to yellow to orange powder or crystal. This compound is moisture-sensitive and should be stored under inert gas conditions .
Molecular Structure Analysis
The molecular formula C₁₁H₆O₃ corresponds to a bicyclic structure containing a phthalic anhydride moiety. The presence of a propynyl (ethynyl) group suggests a triple bond attached to the phthalic ring. For a visual representation, refer to the ChemSpider entry .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
-
Organic Chemistry : 4-(1-Propynyl)phthalic Anhydride is a valuable and significant heterocyclic substrate in two- and multicomponent organic reactions . It’s an efficient substrate and/or intermediate in several organic transformations due to its bifunctional cyclic anhydride moiety .
-
Polymer Synthesis : It is used as a monomer for the preparation of polymers. The specific methods of application or experimental procedures are not detailed in the sources.
-
Pharmaceuticals : Phthalic anhydride, a related compound, has been used in the synthesis of a wide range of heterocyclic compounds that possess various kinds of properties and applications in chemistry, industry, and pharmaceuticals .
-
Coatings : While specific applications of 4-(1-Propynyl)phthalic Anhydride in coatings are not detailed in the sources, phthalic anhydride, a related compound, is widely used in the production of coatings .
-
Adhesives : It is used as a monomer for the preparation of adhesives. The specific methods of application or experimental procedures are not detailed in the sources.
-
Heterocyclic Compounds Synthesis : Phthalic anhydride, a related compound, is a potent substrate to design a wide range of heterocyclic compounds .
-
Raw Materials for Polyimide Synthesis : 4-(1-Propynyl)phthalic Anhydride can be used as a raw material in the synthesis of polyimides . Polyimides are a type of polymer with excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for various applications such as electronics, aerospace, and automotive industries .
-
Intermediate in Organic Synthesis : 4-(1-Propynyl)phthalic Anhydride is an important intermediate in the synthesis of a variety of organic compounds. It can be used to produce other chemicals or as a building block in larger chemical reactions.
-
Production of Polyester Resins : Phthalic anhydride, a related compound, is used in the production of polyester resins . Given the structural similarities, 4-(1-Propynyl)phthalic Anhydride could potentially be used in a similar manner .
-
Production of Alkyd Resins : Alkyd resins are used in paints and lacquers. Phthalic anhydride, a related compound, is used in the production of these resins . It’s possible that 4-(1-Propynyl)phthalic Anhydride could be used in a similar way .
-
Insect Repellents : Phthalic anhydride, a related compound, is used in the production of certain insect repellents . Given the structural similarities, 4-(1-Propynyl)phthalic Anhydride could potentially be used in a similar manner .
-
Urethane Polyester Polyols : Phthalic anhydride, a related compound, is used in the production of urethane polyester polyols . Given the structural similarities, 4-(1-Propynyl)phthalic Anhydride could potentially be used in a similar manner .
-
Raw Materials for Polyimide Synthesis : 4-(1-Propynyl)phthalic Anhydride can be used as a raw material in the synthesis of polyimides . Polyimides are a type of polymer with excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for various applications such as electronics, aerospace, and automotive industries .
-
Intermediate in Organic Synthesis : 4-(1-Propynyl)phthalic Anhydride is an important intermediate in the synthesis of a variety of organic compounds. It can be used to produce other chemicals or as a building block in larger chemical reactions.
-
Production of Polyester Resins : Phthalic anhydride, a related compound, is used in the production of polyester resins . Given the structural similarities, 4-(1-Propynyl)phthalic Anhydride could potentially be used in a similar manner .
-
Production of Alkyd Resins : Alkyd resins are used in paints and lacquers. Phthalic anhydride, a related compound, is used in the production of these resins . It’s possible that 4-(1-Propynyl)phthalic Anhydride could be used in a similar way .
-
Insect Repellents : Phthalic anhydride, a related compound, is used in the production of certain insect repellents . Given the structural similarities, 4-(1-Propynyl)phthalic Anhydride could potentially be used in a similar manner .
-
Urethane Polyester Polyols : Phthalic anhydride, a related compound, is used in the production of urethane polyester polyols . Given the structural similarities, 4-(1-Propynyl)phthalic Anhydride could potentially be used in a similar manner .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-prop-1-ynyl-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O3/c1-2-3-7-4-5-8-9(6-7)11(13)14-10(8)12/h4-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTIDDCTPLEEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC2=C(C=C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301338043 | |
| Record name | 4-(1-Propynyl)phthalic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301338043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Propynyl)phthalic Anhydride | |
CAS RN |
1240685-26-0 | |
| Record name | 4-(1-Propynyl)phthalic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301338043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Propynyl)phthalic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


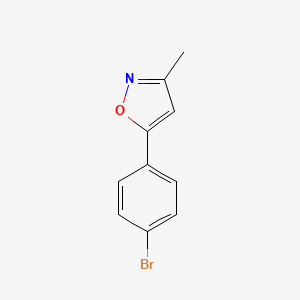

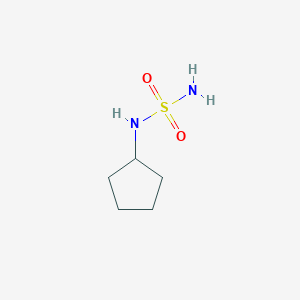




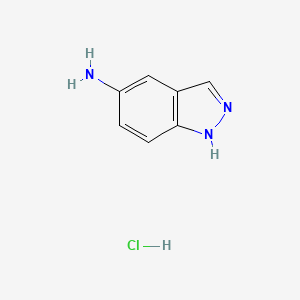
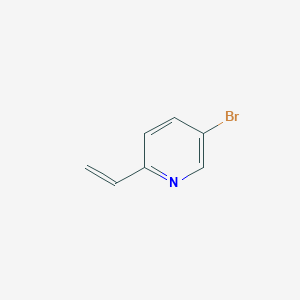
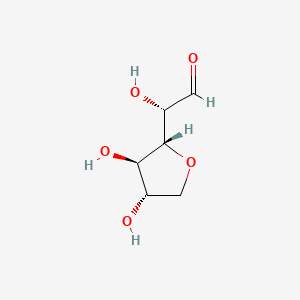
![(S)-2-Amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)valeramide monohydrobromide](/img/structure/B1288612.png)

